molecular formula C8H6ClF3O3S B14128197 2-Chloro-5-methylphenyl trifluoromethanesulfonate

2-Chloro-5-methylphenyl trifluoromethanesulfonate

Cat. No.: B14128197
M. Wt: 274.65 g/mol
InChI Key: OEQGOIJYEQCOQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methylphenyl trifluoromethanesulfonate is a chemical compound with the molecular formula C8H6ClF3O3S. It is known for its unique chemical properties and is used in various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylphenyl trifluoromethanesulfonate typically involves the reaction of 2-chloro-5-methylphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methylphenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative .

Scientific Research Applications

2-Chloro-5-methylphenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is employed in the modification of biomolecules for studying biological processes.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methylphenyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. This property makes it useful in various synthetic applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenyl trifluoromethanesulfonate
  • 2-Chloro-4-methylphenyl trifluoromethanesulfonate

Uniqueness

2-Chloro-5-methylphenyl trifluoromethanesulfonate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C8H6ClF3O3S

Molecular Weight

274.65 g/mol

IUPAC Name

(2-chloro-5-methylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6ClF3O3S/c1-5-2-3-6(9)7(4-5)15-16(13,14)8(10,11)12/h2-4H,1H3

InChI Key

OEQGOIJYEQCOQR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.